molecular formula C14H13NOS B7475043 2,3-Dihydroindol-1-yl-(3-methylthiophen-2-yl)methanone

2,3-Dihydroindol-1-yl-(3-methylthiophen-2-yl)methanone

Cat. No. B7475043
M. Wt: 243.33 g/mol
InChI Key: LSLPFGBABVCXEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydroindol-1-yl-(3-methylthiophen-2-yl)methanone, also known as JWH-018, is a synthetic cannabinoid that has gained popularity as a recreational drug. However, it also has scientific research applications, particularly in the field of neuroscience.

Mechanism of Action

2,3-Dihydroindol-1-yl-(3-methylthiophen-2-yl)methanone binds to cannabinoid receptors CB1 and CB2, which are G protein-coupled receptors that are involved in the modulation of various physiological processes. Activation of these receptors by this compound leads to the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase pathways. This results in the modulation of ion channels, neurotransmitter release, and gene expression.
Biochemical and physiological effects:
This compound has been found to have several biochemical and physiological effects, including the modulation of pain perception, appetite, and mood. It has also been found to affect the release of neurotransmitters such as dopamine, serotonin, and glutamate. This compound has been shown to produce behavioral effects such as increased locomotor activity, decreased anxiety, and altered social behavior.

Advantages and Limitations for Lab Experiments

One advantage of using 2,3-Dihydroindol-1-yl-(3-methylthiophen-2-yl)methanone in lab experiments is its potency and selectivity for cannabinoid receptors CB1 and CB2. This allows for the investigation of specific physiological processes that are mediated by these receptors. However, one limitation of using this compound is its potential for abuse and dependence, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 2,3-Dihydroindol-1-yl-(3-methylthiophen-2-yl)methanone, including the investigation of its effects on neuronal development, synaptic plasticity, and neurodegenerative diseases. Additionally, the development of selective agonists and antagonists for cannabinoid receptors may lead to the development of new therapeutic agents for various disorders. Finally, the investigation of the pharmacokinetics and pharmacodynamics of this compound may provide insights into its potential for abuse and dependence.

Synthesis Methods

2,3-Dihydroindol-1-yl-(3-methylthiophen-2-yl)methanone is synthesized by reacting 1-pentyl-3-(1-naphthoyl)indole with thionyl chloride and dimethylformamide in the presence of anhydrous aluminum chloride. This reaction yields this compound as a white powder that is soluble in organic solvents.

Scientific Research Applications

2,3-Dihydroindol-1-yl-(3-methylthiophen-2-yl)methanone has been used in scientific research to investigate the endocannabinoid system, which is involved in regulating various physiological processes such as pain, appetite, and mood. It has been found to bind to and activate cannabinoid receptors CB1 and CB2, which are located in the brain and other organs of the body. This compound has been used to study the effects of cannabinoid receptor activation on neuronal activity, synaptic plasticity, and behavior.

properties

IUPAC Name

2,3-dihydroindol-1-yl-(3-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NOS/c1-10-7-9-17-13(10)14(16)15-8-6-11-4-2-3-5-12(11)15/h2-5,7,9H,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLPFGBABVCXEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.